molecular formula C8H9Cl2NO3S B14915786 2,5-dichloro-N-methoxy-N-methylbenzenesulfonamide

2,5-dichloro-N-methoxy-N-methylbenzenesulfonamide

Cat. No.: B14915786
M. Wt: 270.13 g/mol
InChI Key: OYHUGKIVDFJYOO-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-methoxy-N-methylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

The synthesis of 2,5-dichloro-N-methoxy-N-methylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methoxy-N-methylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Chemical Reactions Analysis

2,5-Dichloro-N-methoxy-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dichloro-N-methoxy-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

2,5-Dichloro-N-methoxy-N-methylbenzenesulfonamide can be compared with other benzenesulfonamides, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9Cl2NO3S

Molecular Weight

270.13 g/mol

IUPAC Name

2,5-dichloro-N-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H9Cl2NO3S/c1-11(14-2)15(12,13)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3

InChI Key

OYHUGKIVDFJYOO-UHFFFAOYSA-N

Canonical SMILES

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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